molecular formula C10H13NO3 B13046074 (3R)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid

(3R)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid

Cat. No.: B13046074
M. Wt: 195.21 g/mol
InChI Key: VLXPFXNUEXUCAP-MRVPVSSYSA-N
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Description

(3R)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a hydroxyl group, and a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce stereoselectivity in the formation of the desired enantiomer. For instance, the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl group by formaldehyde and a primary or secondary amine, can be employed .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using cost-effective and efficient methods. The use of chiral catalysts and optimized reaction conditions ensures high yield and purity of the desired enantiomer. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and substituted aromatic compounds.

Scientific Research Applications

(3R)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in medicinal chemistry and drug development.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(3R)-3-amino-3-(2-hydroxy-4-methylphenyl)propanoic acid

InChI

InChI=1S/C10H13NO3/c1-6-2-3-7(9(12)4-6)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m1/s1

InChI Key

VLXPFXNUEXUCAP-MRVPVSSYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](CC(=O)O)N)O

Canonical SMILES

CC1=CC(=C(C=C1)C(CC(=O)O)N)O

Origin of Product

United States

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